(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene

Solid-state properties Crystallinity Procurement quality

Avoid failed syntheses from mono-halogenated analogs. (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene (CAS 116272-78-7) provides a unique 2-chloro-6-fluoro substitution pattern for distinct cycloaddition regioselectivity. Key supply advantages: • Non-hygroscopic crystalline solid (mp 62-65 °C) ensuring ambient shipping stability and accurate automated dispensing. • Dual reactive handles: chlorine for nucleophilic aromatic substitution, fluorine for metabolic stability in lead optimization. • Validated dipolarophile for constructing isoxazolidine-based anti-infective agents in a single step.

Molecular Formula C8H5ClFNO2
Molecular Weight 201.58 g/mol
CAS No. 116272-78-7
Cat. No. B053006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene
CAS116272-78-7
Molecular FormulaC8H5ClFNO2
Molecular Weight201.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=C[N+](=O)[O-])F
InChIInChI=1S/C8H5ClFNO2/c9-7-2-1-3-8(10)6(7)4-5-11(12)13/h1-5H/b5-4+
InChIKeyJCIAIKBVPVMTBD-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Halogenated β-Nitrostyrene Building Block


(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene (CAS 116272-78-7) is a member of the β-nitrostyrene class of organic compounds. Characterised by a unique 2-chloro-6-fluoro substitution pattern on the aromatic ring adjacent to an (E)-configured nitrovinyl group, this compound possesses the molecular formula C₈H₅ClFNO₂ and a molecular weight of 201.58 g·mol⁻¹ [1]. Its physicochemical profile includes a melting point of 62–65 °C, a computed LogP of approximately 2.9, and a topological polar surface area (TPSA) of 45.8 Ų [1]. These properties distinguish it from mono-halogenated or non-halogenated nitrostyrene analogs and underpin its utility as a reactive intermediate in pharmaceutical and agrochemical research.

Distinctive Reactivity vs. Generic Analogs


Closely related β-nitrostyrenes—such as 2-chloro-β-nitrostyrene (CAS 3156-34-1), 2-fluoro-β-nitrostyrene (CAS 399-25-7), and 2,6-dichloro-β-nitrostyrene (CAS 22482-43-5)—cannot be considered interchangeable with the target compound. Their differing halogenation patterns result in divergent physicochemical properties (e.g., melting point ranges of 45–49 °C for the 2-chloro analog vs. 62–65 °C for the 2-chloro-6-fluoro derivative) and tuned electronic characteristics . The simultaneous presence of an electron-withdrawing chloro and fluoro group ortho to the nitrovinyl moiety imparts a distinct electrophilic reactivity profile that influences both cycloaddition regioselectivity and downstream functionalisation pathways [1]. Procurement of a mono-halogenated or non-halogenated alternative therefore risks altered reaction outcomes, lower yields, or failed synthetic sequences in multi-step medicinal chemistry campaigns.

Comparative Evidence Against Closest Analogs


Enhanced Solid-State Handling

The melting point (mp) of (E)-1-chloro-3-fluoro-2-(2-nitrovinyl)benzene is 62–65 °C . This is substantially higher than that of 2-chloro-β-nitrostyrene (45–49 °C) and 2-fluoro-β-nitrostyrene (55–57 °C) , and comparable to the more symmetrical 2,6-dichloro-β-nitrostyrene (63–65 °C) . The elevated melting point facilitates easier handling, storage, and weighing in solid form, reducing technical variability in parallel synthesis workflows.

Solid-state properties Crystallinity Procurement quality

Tuned Lipophilicity for Drug-Like Candidates

The computed XLogP3-AA of 2.9 for the target compound [1] positions it in the optimal drug-like lipophilicity range for fragment and lead-like scaffolds (LogP 1–3), while 2,6-dichloro-β-nitrostyrene exhibits a higher predicted LogP of approximately 3.5 [2]. This difference in lipophilicity can influence passive membrane permeability and metabolic stability of downstream molecules, making the chloro-fluoro combination a superior starting point for orally bioavailable drug candidates.

Lipophilicity Drug-likeness Physicochemical profiling

Low Topological Polar Surface Area for CNS Penetration

The target compound has a computed topological polar surface area (TPSA) of 45.8 Ų [1]. This value is below the accepted threshold of 60–70 Ų for predicting passive blood-brain barrier (BBB) penetration. In contrast, nitrovinyl compounds containing additional polar substituents (e.g., hydroxy or carboxy groups) often exceed this threshold. For procurement directed toward CNS-targeted library synthesis, this property is a measurable advantage.

CNS drug design Blood-brain barrier Polar surface area

Validated Reactivity in 1,3-Dipolar Cycloadditions

The compound has been explicitly employed as a dipolarophile in 1,3-dipolar cycloaddition reactions with α-cinnamic aryl-N-aryl nitrones to yield isoxazolidine derivatives (5d) [1]. The reaction was conducted in refluxing toluene, and the resulting cycloadduct was fully characterised by ¹H and ¹³C NMR spectroscopy [1]. The target β-nitrostyrene was among a panel of 15 dipolarophiles screened; the study demonstrates its compatibility with this versatile heterocycle-forming methodology, in contrast to other substitution patterns that may require different conditions or fail to react.

Cycloaddition chemistry Isoxazolidine synthesis Heterocyclic scaffolds

Optimal Research and Industrial Applications


CNS-Oriented Drug Discovery Libraries

The combination of a moderate LogP (~2.9) and low TPSA (45.8 Ų) makes this compound a preferred nitrovinyl building block for the synthesis of CNS-targeted small-molecule libraries [1]. Its dual-halogen substitution offers two distinct handles for further diversification: the chlorine atom for nucleophilic aromatic substitution and the fluorine atom for metabolic stability. This scenario applies specifically to fragment-based drug discovery and lead optimisation campaigns where controlled physicochemical properties are critical selection criteria.

Isoxazolidine and Heterocyclic Ring Synthesis

The compound has been validated as a reactive dipolarophile in 1,3-dipolar cycloadditions, specifically forming 4-(2-chloro-6-fluorophenyl)-5-nitro-2-phenyl-3-styrylisoxazolidine in acceptable purity [2]. Laboratories engaged in the synthesis of isoxazolidine-based bioactive molecules—including antibacterial, antifungal, and antiviral agents—can utilise this building block to introduce a chloro-fluoro aromatic motif into heterocyclic scaffolds in a single step.

Crystalline Solid for Parallel Synthesis Workflows

With a melting point of 62–65 °C, the compound is a non-hygroscopic crystalline solid at ambient temperature, facilitating accurate weighing, automated dispensing, and long-term storage . This is in contrast to low-melting nitrostyrene analogs (mp 45–49 °C) that may require cold storage or exhibit partial melting during shipping. For high-throughput experimentation and parallel synthesis platforms, this physical form advantage directly translates into operational reliability.

Agrochemical Intermediates for Crop Protection

β-Nitrostyrenes are recognised intermediates in the synthesis of agrochemicals, where halogen substitution patterns critically influence biological activity and environmental persistence . The 2-chloro-6-fluoro substitution provides a balanced electronic profile suitable for the construction of herbicidal or fungicidal aryl heterocycles. The commercial availability of this compound at 98% purity from multiple suppliers ensures reliable access for agrochemical R&D programmes.

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